
NG, N'G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p'-sulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NG, N’G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p’-sulfonate) involves the methylation of L-arginine followed by the coupling with p-hydroxyazobenzene-p’-sulfonate . The reaction conditions typically require a controlled environment to ensure the purity and stability of the final product .
Industrial Production Methods: Industrial production of NG, N’G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p’-sulfonate) involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity . The process includes stringent quality control measures to ensure the consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions: NG, N’G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p’-sulfonate) undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of NG, N’G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p’-sulfonate) include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions vary depending on the desired product and application .
Major Products: The major products formed from the reactions of NG, N’G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p’-sulfonate) include various derivatives that are used in scientific research and industrial applications .
Wissenschaftliche Forschungsanwendungen
NG, N’G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p’-sulfonate) is widely used in scientific research due to its role as a marker for hepatic and renal dysfunction . It is utilized in the development of sensitive LC-MS methods for identifying arginine and its derivatives in plasma and urine samples . Additionally, this compound is used in studies related to nitric oxide synthesis and cardiovascular health .
Wirkmechanismus
The mechanism of action of NG, N’G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p’-sulfonate) involves its role as a reversible inhibitor of nitric oxide synthesis . This inhibition occurs through the interference with L-arginine, a key substrate in the production of nitric oxide . The accumulation of this compound in plasma may contribute to hypertension and immune dysfunction in patients with chronic renal failure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Asymmetric dimethylarginine (ADMA)
- Symmetric dimethylarginine (SDMA)
Uniqueness: NG, N’G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p’-sulfonate) is unique due to its specific application as a marker for hepatic and renal dysfunction and its role in inhibiting nitric oxide synthesis . Unlike other similar compounds, it has a distinct molecular structure that allows for its specific interactions and applications .
Eigenschaften
Molekularformel |
C32H38N8O10S2 |
|---|---|
Molekulargewicht |
758.8 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[(N,N'-dimethylcarbamimidoyl)amino]pentanoic acid;4-[(4-hydroxyphenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/2C12H10N2O4S.C8H18N4O2/c2*15-11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)19(16,17)18;1-10-8(11-2)12-5-3-4-6(9)7(13)14/h2*1-8,15H,(H,16,17,18);6H,3-5,9H2,1-2H3,(H,13,14)(H2,10,11,12)/t;;6-/m..0/s1 |
InChI-Schlüssel |
HISUXCNNXYEHER-ROQLHKJUSA-N |
Isomerische SMILES |
CNC(=NC)NCCC[C@@H](C(=O)O)N.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O |
Kanonische SMILES |
CNC(=NC)NCCCC(C(=O)O)N.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12048043.png)
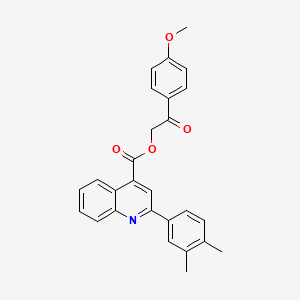
![N-(3,4-dimethoxybenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12048049.png)
![2-(1-(2-Morpholinoethyl)-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B12048064.png)

![2-(2-(Benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-N-(2,3-dichlorophenyl)-2-oxoacetamide](/img/structure/B12048074.png)
![4-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoic acid](/img/structure/B12048075.png)
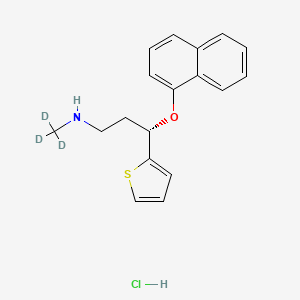
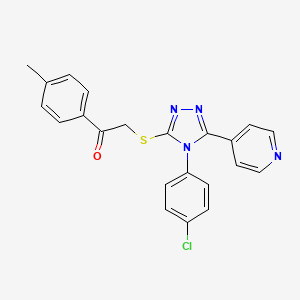
![1-(4-chlorobenzyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12048082.png)
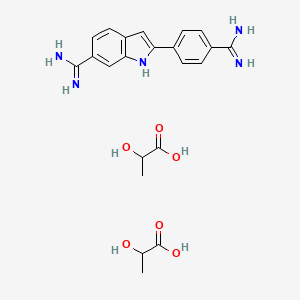
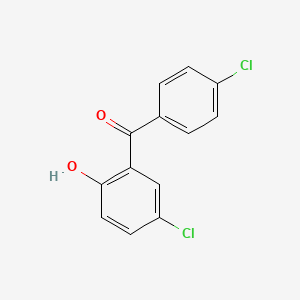
![N-[(2-chlorophenyl)methyl]-2-phenoxyacetamide](/img/structure/B12048088.png)
![2-methoxyethyl (2E)-5-(4-ethoxyphenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12048096.png)
